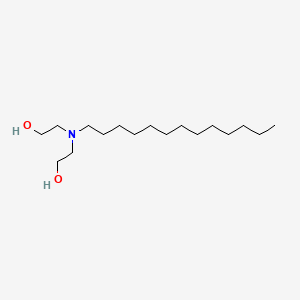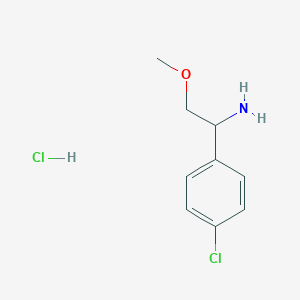
N,N-bis (2-hydroxyethyl) tridecylamine
Overview
Description
N,N-bis (2-hydroxyethyl) tridecylamine: is an organic compound with the molecular formula C17H37NO2 . It is a tertiary amine with two hydroxyethyl groups attached to the nitrogen atom and a long tridecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: The synthesis of N,N-bis (2-hydroxyethyl) tridecylamine typically involves the reaction of tridecylamine with an amide compound. The tridecylamine is first reacted with an amide compound to form an N-amide compound.
Ethanol Reaction: The N-amide compound is then reacted with ethylene glycol to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.
Catalysts: Using catalysts to speed up the reaction.
Purification: Employing purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-bis (2-hydroxyethyl) tridecylamine can undergo oxidation reactions, where the hydroxyethyl groups are oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the hydroxyethyl groups are reduced to form primary alcohols.
Substitution: this compound can participate in substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Primary alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Surfactants: N,N-bis (2-hydroxyethyl) tridecylamine is used as a surfactant in various chemical formulations due to its ability to reduce surface tension.
Biology:
Cell Culture: It is used in cell culture media to enhance cell growth and viability.
Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry:
Detergents: It is used in the formulation of detergents and cleaning agents.
Emulsifiers: The compound acts as an emulsifier in various industrial processes.
Mechanism of Action
Mechanism: N,N-bis (2-hydroxyethyl) tridecylamine exerts its effects primarily through its surfactant properties. The hydroxyethyl groups interact with water molecules, while the tridecyl chain interacts with hydrophobic substances, reducing surface tension and facilitating the formation of micelles.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and fluidity.
Enzymatic Pathways: It may influence enzymatic pathways by altering the microenvironment around enzymes.
Comparison with Similar Compounds
N,N-bis (2-hydroxyethyl) dodecylamine: Similar structure but with a shorter dodecyl chain.
N,N-bis (2-hydroxyethyl) octylamine: Similar structure but with an even shorter octyl chain.
N,N-bis (2-hydroxyethyl) hexadecylamine: Similar structure but with a longer hexadecyl chain.
Uniqueness: N,N-bis (2-hydroxyethyl) tridecylamine is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifier in various applications.
Properties
IUPAC Name |
2-[2-hydroxyethyl(tridecyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNMVAZUOZRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867507 | |
| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68155-05-5, 18312-57-7 | |
| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6592163.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592165.png)
![N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592173.png)
![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)






![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)
